![molecular formula C14H9Br2FO3 B2486703 3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid CAS No. 1002970-24-2](/img/structure/B2486703.png)

3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

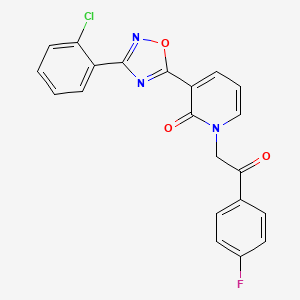

“3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid” is a chemical compound. It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound has a molecular formula of C14H9Br2FO3 and a molecular weight of 404.03 .

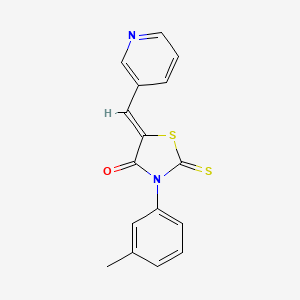

Molecular Structure Analysis

The molecular structure of “3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid” consists of a benzoic acid core with bromine atoms at the 3 and 5 positions, a fluorophenyl group at the 4 position, and a methoxy group also attached to the 4 position .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling , a popular method for forming carbon-carbon bonds . The process involves the use of organoboron reagents, which are known for their stability, easy preparation, and environmentally friendly nature . The 3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid could serve as a precursor for such reagents.

Synthesis of Liquid Crystalline Compounds

The compound could be used in the synthesis of liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These materials have applications in display technologies, such as liquid crystal displays (LCDs).

Synthesis of Leukotriene B4 Receptor Agonists

The compound could be used in the synthesis of o-phenylphenols , which are potent leukotriene B4 receptor agonists . These compounds have potential applications in the treatment of inflammatory diseases.

Synthesis of Anticancer Drugs

The compound could potentially be used as a synthetic building block for dibenzoate esters type anticancer drugs . These drugs could be used in the treatment of various types of cancer.

Synthesis of 4-Hydroxy-3,5-Di-Pyridin-2-Yl-Benzoic Acid Methyl Ester

The compound could be used to produce 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester . The potential applications of this product are not specified, but it could be used in further chemical reactions.

Solubility and Permeability Improvement

The compound could potentially be used to improve the solubility and permeability of other compounds, such as naftopidil . This could be particularly useful in drug delivery, where these properties are crucial for the effective absorption of drugs in the body.

Mechanism of Action

Target of Action

Similar compounds are known to interact with various proteins and enzymes in the body .

Mode of Action

The compound likely undergoes reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid .

Biochemical Pathways

It’s worth noting that similar compounds are often involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

properties

IUPAC Name |

3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2FO3/c15-11-5-9(14(18)19)6-12(16)13(11)20-7-8-1-3-10(17)4-2-8/h1-6H,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXJQZZSJWBEKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C(=O)O)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2486623.png)

![4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2486624.png)

![N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2486626.png)

![7-ethyl-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2486631.png)

![5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2486635.png)

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2486638.png)

![N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2486641.png)